molecular formula C17H27N3O B13973793 (S)-2-Amino-1-[4-(benzyl-ethyl-amino)-piperidin-1-yl]-propan-1-one

(S)-2-Amino-1-[4-(benzyl-ethyl-amino)-piperidin-1-yl]-propan-1-one

Cat. No.: B13973793
M. Wt: 289.4 g/mol
InChI Key: HYNJGLOWAGAAJC-AWEZNQCLSA-N
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Description

(S)-2-Amino-1-[4-(benzyl-ethyl-amino)-piperidin-1-yl]-propan-1-one is a complex organic compound that features a piperidine ring, an amino group, and a benzyl-ethyl-amino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-1-[4-(benzyl-ethyl-amino)-piperidin-1-yl]-propan-1-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the Benzyl-Ethyl-Amino Group: This step involves the alkylation of the piperidine ring with benzyl and ethyl groups using reagents such as benzyl chloride and ethyl bromide.

    Amino Group Addition:

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to ensure high efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-1-[4-(benzyl-ethyl-amino)-piperidin-1-yl]-propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the benzyl-ethyl-amino substituent.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)

    Substitution: Alkyl halides (e.g., benzyl chloride, ethyl bromide)

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids

    Reduction: Formation of amines or alcohols

    Substitution: Formation of substituted piperidine derivatives

Scientific Research Applications

(S)-2-Amino-1-[4-(benzyl-ethyl-amino)-piperidin-1-yl]-propan-1-one has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in research to understand its interactions with biological targets and its potential therapeutic effects.

Mechanism of Action

The mechanism of action of (S)-2-Amino-1-[4-(benzyl-ethyl-amino)-piperidin-1-yl]-propan-1-one involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-Amino-1-[4-(methyl-ethyl-amino)-piperidin-1-yl]-propan-1-one
  • (S)-2-Amino-1-[4-(benzyl-methyl-amino)-piperidin-1-yl]-propan-1-one
  • (S)-2-Amino-1-[4-(benzyl-ethyl-amino)-pyrrolidin-1-yl]-propan-1-one

Uniqueness

(S)-2-Amino-1-[4-(benzyl-ethyl-amino)-piperidin-1-yl]-propan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzyl-ethyl-amino group provides a unique steric and electronic environment, influencing its reactivity and interactions with biological targets.

Properties

Molecular Formula

C17H27N3O

Molecular Weight

289.4 g/mol

IUPAC Name

(2S)-2-amino-1-[4-[benzyl(ethyl)amino]piperidin-1-yl]propan-1-one

InChI

InChI=1S/C17H27N3O/c1-3-19(13-15-7-5-4-6-8-15)16-9-11-20(12-10-16)17(21)14(2)18/h4-8,14,16H,3,9-13,18H2,1-2H3/t14-/m0/s1

InChI Key

HYNJGLOWAGAAJC-AWEZNQCLSA-N

Isomeric SMILES

CCN(CC1=CC=CC=C1)C2CCN(CC2)C(=O)[C@H](C)N

Canonical SMILES

CCN(CC1=CC=CC=C1)C2CCN(CC2)C(=O)C(C)N

Origin of Product

United States

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